

The Immunodominant Epitope: A Technical Guide to Ovalbumin Peptide (257-264)

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Compound of Interest

Compound Name: Ova peptide (257-264)

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Introduction

Ovalbumin peptide (257-264), with the amino acid sequence SIINFEKL, is a paramount tool in immunological research.^{[1][2]} This octapeptide represents the immunodominant epitope of chicken ovalbumin when presented by the murine MHC class I molecule H-2Kb.^{[1][2][3]} Its high affinity for H-2Kb and the subsequent recognition by CD8+ T cells from OT-I transgenic mice have established it as a cornerstone for studying T cell activation, cytotoxicity, and immune responses in preclinical models of vaccination, cancer immunotherapy, and autoimmune diseases. This technical guide provides an in-depth overview of the core characteristics, experimental applications, and underlying immunological pathways associated with the Ova (257-264) peptide.

Core Properties and Specifications

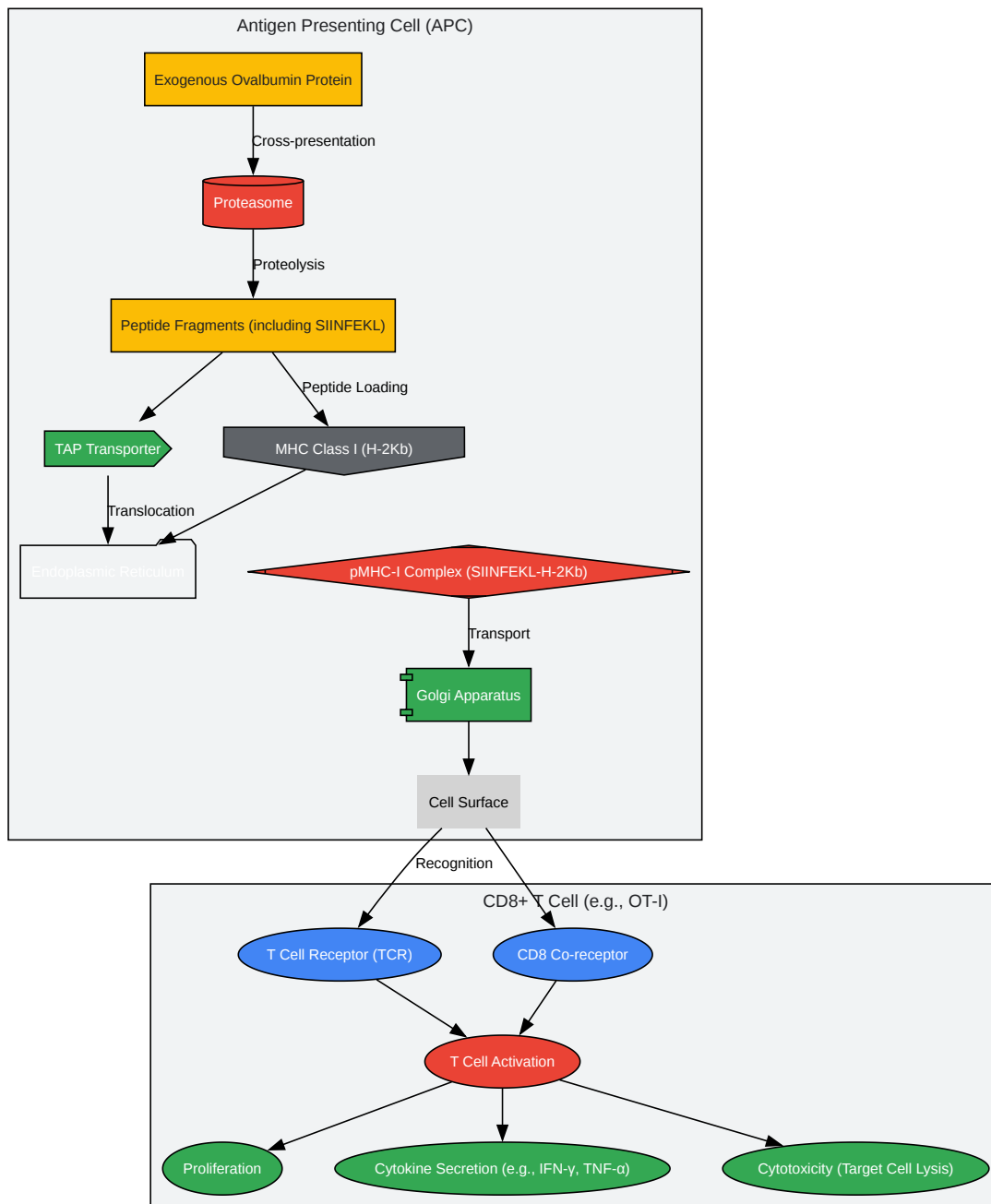
The SIINFEKL peptide is a synthetic peptide fragment of chicken ovalbumin. Its fundamental properties are summarized below.

Property	Value	Reference
Sequence	Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL)	[1] [4]
Molecular Formula	C45H74N10O13	[4] [5]
Molecular Weight	963.13 g/mol (free base)	[5]
MHC Restriction	H-2Kb (Murine MHC Class I)	[1] [2]
Purity	Typically >95% (HPLC)	[5] [6]
Solubility	Soluble in water (>1 mg/mL) and can be dissolved in DMSO for stock solutions.	
Storage	Store lyophilized peptide at -20°C or -80°C for long-term stability.	

Immunological Signaling Pathway: MHC Class I Presentation

The biological activity of **Ova peptide (257-264)** is fundamentally linked to the MHC class I antigen presentation pathway. This pathway is crucial for detecting and eliminating virally infected or cancerous cells by cytotoxic T lymphocytes (CTLs).

MHC Class I Presentation of Ova Peptide (257-264)

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Caption: MHC Class I presentation of **Ova peptide (257-264)** and subsequent CD8+ T cell activation.

Key Experimental Protocols

Ova peptide (257-264) is utilized in a variety of standard immunological assays to assess CD8+ T cell function.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CD8+ T cells to lyse target cells in a living organism.

Methodology:

- Target Cell Preparation:
 - Isolate splenocytes from naïve C57BL/6 mice.
 - Divide the splenocytes into two populations.
 - Pulse one population with 1-10 μ M Ova (257-264) peptide for 30-60 minutes at 37°C to create target cells. The second population remains unpulsed as a control.
 - Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSE_{high}).
 - Label the unpulsed control cells with a low concentration of the same dye (CFSE_{low}).
- Adoptive Transfer:
 - Mix the CFSE_{high} and CFSE_{low} cell populations at a 1:1 ratio.
 - Inject the cell mixture intravenously into recipient mice that have been previously immunized to generate Ova-specific CTLs.
- Analysis:
 - After 4-24 hours, harvest spleens from the recipient mice.

- Prepare single-cell suspensions and analyze by flow cytometry.
- Quantify the number of CFSE^{high} and CFSE^{low} cells.
- The percentage of specific lysis is calculated based on the reduction of the CFSE^{high} population relative to the CFSE^{low} population in immunized versus non-immunized control mice.

ELISpot Assay for IFN- γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.

Methodology:

- Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN- γ capture antibody and incubate overnight at 4°C.
- Cell Plating:
 - Wash the plate and block with a suitable blocking buffer.
 - Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
 - Add 2×10^5 to 1×10^6 cells per well.
- Stimulation:
 - Add Ova (257-264) peptide to the wells at a final concentration of 1-25 $\mu\text{g/mL}$.
 - Include a positive control (e.g., PHA or PMA/Ionomycin) and a negative control (unstimulated cells or cells with a scrambled peptide).
 - Incubate the plate for 18-36 hours at 37°C in a CO₂ incubator.
- Detection:
 - Wash the wells to remove the cells.

- Add a biotinylated anti-IFN- γ detection antibody.
- Following incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
- Add a substrate that precipitates upon enzymatic cleavage, forming spots.
- Analysis: Each spot represents a single IFN- γ -secreting cell. The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T cells.

Intracellular Cytokine Staining (ICS)

ICS allows for the multiparametric analysis of cytokine production at the single-cell level by flow cytometry.

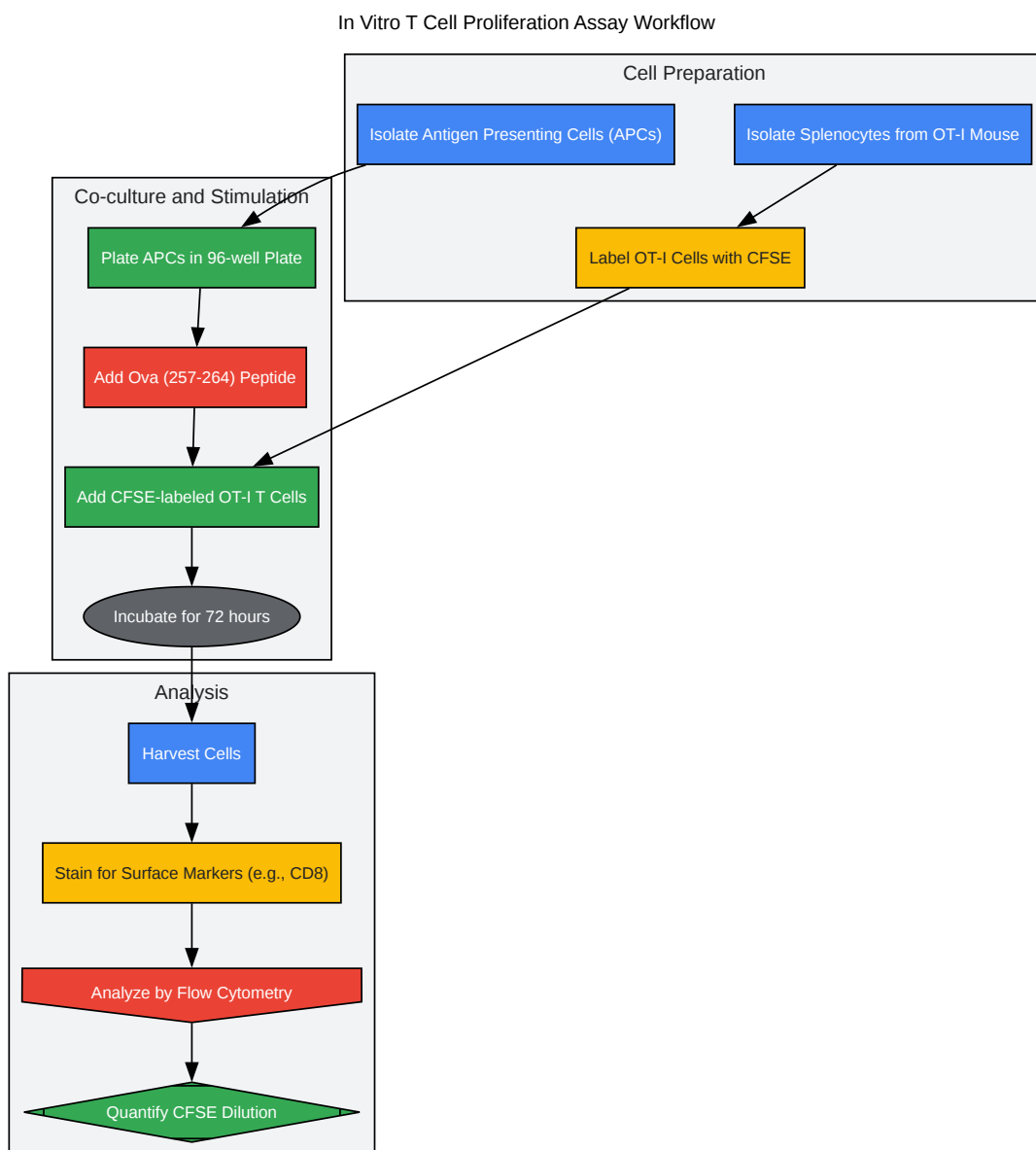
Methodology:

- Cell Stimulation:
 - Co-culture $1-2 \times 10^6$ splenocytes or PBMCs with Ova (257-264) peptide (typically 1-10 $\mu\text{g/mL}$) for 6-12 hours at 37°C.
 - For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
- Surface Staining:
 - Harvest the cells and wash them.
 - Stain for cell surface markers, such as CD8 and CD44, to identify specific T cell populations.
- Fixation and Permeabilization:
 - Fix the cells with a formaldehyde-based fixation buffer.
 - Permeabilize the cell membranes using a saponin-based permeabilization buffer.
- Intracellular Staining:

- Stain for intracellular cytokines (e.g., IFN- γ , TNF- α) with fluorochrome-conjugated antibodies.
- Analysis:
 - Wash the cells and acquire data on a flow cytometer.
 - Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to the Ova peptide.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro T cell proliferation assay using Ova (257-264).



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Caption: A generalized workflow for assessing T cell proliferation in response to Ova peptide.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in experiments involving **Ova peptide (257-264)**.

Table 1: In Vitro T Cell Stimulation Parameters

Parameter	Typical Range	Notes
Peptide Concentration	0.01 - 10 µg/mL	Titration is recommended to determine the optimal concentration.
Cell Seeding Density (APCs)	2 x 10 ⁵ - 5 x 10 ⁵ cells/well	For 96-well plates.
Cell Seeding Density (T Cells)	1 x 10 ⁵ - 2 x 10 ⁵ cells/well	For 96-well plates.
Incubation Time (Proliferation)	72 hours	For CFSE dilution assays.
Incubation Time (Cytokine Staining)	6 - 12 hours	With protein transport inhibitor added for the last 4-6 hours.

Table 2: In Vivo Cytotoxicity Assay Parameters

Parameter	Typical Value	Notes
Peptide Pulsing Concentration	1 - 10 µM	For labeling target splenocytes.
In Vivo Killing Time	4 - 24 hours	The optimal time should be determined empirically.
Adoptively Transferred Cells	1 x 10 ⁷ - 2 x 10 ⁷ total cells	Per recipient mouse.

Conclusion

The Ovalbumin peptide (257-264), SIINFEKL, remains an indispensable reagent in cellular immunology. Its well-defined characteristics and robust reactivity with the OT-I T cell receptor provide a reliable and reproducible system for investigating the intricacies of CD8⁺ T cell-mediated immunity. The standardized protocols and quantitative parameters outlined in this

guide serve as a valuable resource for researchers and drug development professionals aiming to leverage this model system to advance our understanding of immune responses and develop novel immunotherapies.

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References

- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 4. benchchem.com [benchchem.com]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. apexbt.com [apexbt.com]
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